molecular formula C19H17N3O4 B2395228 1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941887-93-0

1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2395228
CAS No.: 941887-93-0
M. Wt: 351.362
InChI Key: ONVKJQIGUYYCKC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzodioxolyl group: This step involves the coupling of the benzodioxolyl moiety to the pyrazinone core using suitable reagents and catalysts.

    Attachment of the methoxybenzylamino group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-3-aminopyrazin-2(1H)-one: Lacks the methoxybenzyl group.

    1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxybenzyl)amino]pyrazin-2(1H)-one: Has a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of both the benzodioxolyl and methoxybenzylamino groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-15-4-2-3-13(9-15)11-21-18-19(23)22(8-7-20-18)14-5-6-16-17(10-14)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVKJQIGUYYCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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